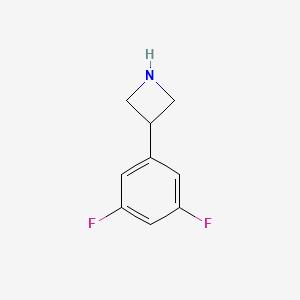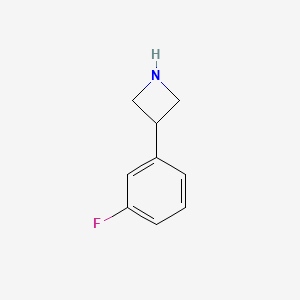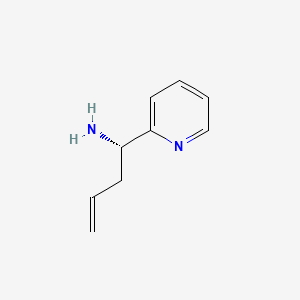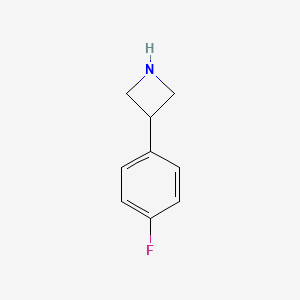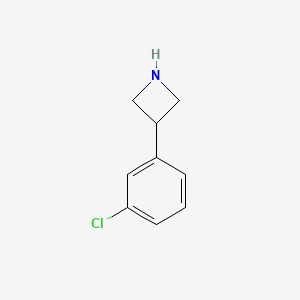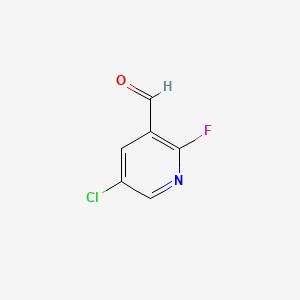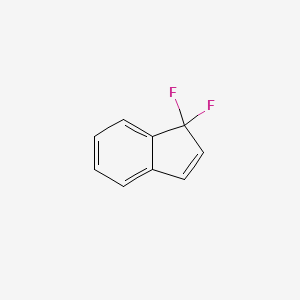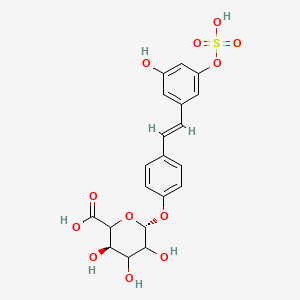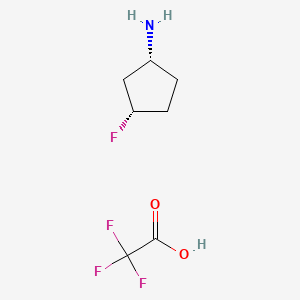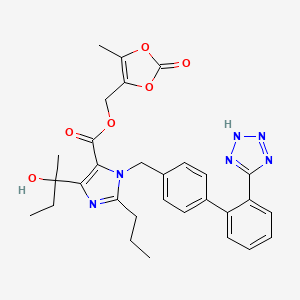
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a chemical compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol. It is a derivative of pyrazole, featuring guanidine functionalities protected by tert-butyloxycarbonyl (Boc) groups. This compound is known for its reactivity in organic synthesis, particularly in the formation of guanidine-containing compounds, which are significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 typically involves the reaction of pyrazole with guanidine derivatives under controlled conditions. The Boc groups are introduced to protect the guanidine functionalities during the reaction. The process generally includes:
Starting Materials: Pyrazole, guanidine derivatives, and Boc-protecting agents.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature, often under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine moiety.
Aldol Reactions: It acts as a catalyst in aldol reactions, facilitating the formation of carbon-carbon bonds by reacting with carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds, bases, and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Medicinal Chemistry: It is used in the synthesis of guanidine-containing drugs, which have potential therapeutic effects.
Drug Discovery: The compound serves as a key reagent in the construction of complex organic molecules, enabling the exploration of new drug candidates.
Coordination Chemistry: It is used in the synthesis of bis(guanylhydrazones), which have applications in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Used in the stereoselective synthesis of bicyclic guanidine alkaloids.
N-Boc-N’-TFA-pyrazole-1-carboxamidine: Another guanidinylating reagent used in organic synthesis.
Uniqueness
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is unique due to its dual Boc-protected guanidine functionalities, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex guanidine-containing compounds, offering advantages over similar compounds in terms of selectivity and efficiency .
Properties
CAS No. |
1346606-42-5 |
|---|---|
Molecular Formula |
C14H22N4O4 |
Molecular Weight |
313.333 |
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
InChI Key |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Synonyms |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


